2-(4-Chloro-3-methylphenyl)ethanethiol 2-(4-Chloro-3-methylphenyl)ethanethiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13514709
InChI: InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
SMILES: CC1=C(C=CC(=C1)CCS)Cl
Molecular Formula: C9H11ClS
Molecular Weight: 186.70 g/mol

2-(4-Chloro-3-methylphenyl)ethanethiol

CAS No.:

Cat. No.: VC13514709

Molecular Formula: C9H11ClS

Molecular Weight: 186.70 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-3-methylphenyl)ethanethiol -

Specification

Molecular Formula C9H11ClS
Molecular Weight 186.70 g/mol
IUPAC Name 2-(4-chloro-3-methylphenyl)ethanethiol
Standard InChI InChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
Standard InChI Key TYLGAXXRPQXKCK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CCS)Cl
Canonical SMILES CC1=C(C=CC(=C1)CCS)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-(4-Chloro-3-methylphenyl)ethanethiol has a molecular weight of 186.70 g/mol and the IUPAC name 2-(4-chloro-3-methylphenyl)ethanethiol. Its structure consists of a benzene ring substituted with a chlorine atom at the para position and a methyl group at the meta position, linked to an ethanethiol chain (-CH2_2-CH2_2-SH). Key identifiers include:

PropertyValue
Molecular FormulaC9_9H11_{11}ClS
SMILESCC1=C(C=CC(=C1)CCS)Cl
InChIInChI=1S/C9H11ClS/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
InChIKeyTYLGAXXRPQXKCK-UHFFFAOYSA-N

The chlorine atom enhances the compound’s electrophilic substitution reactivity, while the methyl group influences steric and electronic effects on the aromatic ring.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthesis route involves reacting 4-chloro-3-methylbenzyl chloride with sodium hydrosulfide (NaSH) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The reaction proceeds via nucleophilic displacement of the chloride by the hydrosulfide ion:

4-Chloro-3-methylbenzyl chloride+NaSH2-(4-Chloro-3-methylphenyl)ethanethiol+NaCl\text{4-Chloro-3-methylbenzyl chloride} + \text{NaSH} \rightarrow \text{2-(4-Chloro-3-methylphenyl)ethanethiol} + \text{NaCl}

Key parameters include:

  • Temperature: 60–80°C for optimal yield.

  • Solvent: DMF enhances reaction efficiency due to its high polarity.

  • Purification: Column chromatography or distillation isolates the product.

Physicochemical Properties

Physical State and Stability

The compound is a liquid at room temperature with a boiling point estimated >200°C. It exhibits limited water solubility (<1 g/L) but is miscible with organic solvents like ethanol and dichloromethane. Stability concerns include:

  • Light Sensitivity: Prolonged exposure to UV light may degrade the thiol group.

  • Oxidation: Susceptible to air oxidation, forming disulfides.

Spectroscopic Data

  • IR Spectroscopy: Strong S-H stretch near 2550 cm1^{-1}; C-Cl stretch at 750 cm1^{-1}.

  • NMR: 1^1H NMR signals include a triplet for the -SH proton (δ 1.4 ppm) and aromatic protons (δ 6.8–7.2 ppm).

Reactivity and Functional Transformations

Thiol-Specific Reactions

The -SH group participates in characteristic reactions:

  • Oxidation: Forms disulfides (R-S-S-R) with H2_2O2_2 or I2_2.

  • Metal Coordination: Binds to transition metals (e.g., Au, Hg) via thiolate formation, relevant in catalysis.

Aromatic Ring Reactivity

The chloro-methylphenyl group undergoes electrophilic substitution:

  • Nitration: Yields nitro derivatives under HNO3_3/H2_2SO4_4.

  • Friedel-Crafts Alkylation: Limited by the electron-withdrawing Cl substituent.

Comparative Analysis with Analogous Thiols

CompoundSubstituentsKey Differences
2-(4-Chlorophenyl)ethanethiolCl at paraLacks methyl, lower steric hindrance
2-(3-Methylphenyl)ethanethiolCH3_3 at metaHigher solubility, reduced electrophilicity

The dual substitution in 2-(4-Chloro-3-methylphenyl)ethanethiol balances electronic and steric effects, enabling unique reactivity.

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